molecular formula C7H15NO3 B14145689 2-{[(1,3-Dioxolan-4-yl)methyl](methyl)amino}ethan-1-ol CAS No. 88774-36-1

2-{[(1,3-Dioxolan-4-yl)methyl](methyl)amino}ethan-1-ol

Katalognummer: B14145689
CAS-Nummer: 88774-36-1
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: VRLCIVQGCLRPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol is a chemical compound with the molecular formula C7H15NO3 It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an aminoethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol typically involves the reaction of 1,3-dioxolane derivatives with aminoethanol. One common method is the reaction of 1,3-dioxolane-4-methanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced forms with altered functional groups

    Substitution: New compounds with substituted functional groups

Wirkmechanismus

The mechanism of action of 2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol is unique due to its specific combination of a 1,3-dioxolane ring and an aminoethanol group

Eigenschaften

CAS-Nummer

88774-36-1

Molekularformel

C7H15NO3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-[1,3-dioxolan-4-ylmethyl(methyl)amino]ethanol

InChI

InChI=1S/C7H15NO3/c1-8(2-3-9)4-7-5-10-6-11-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

VRLCIVQGCLRPQI-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)CC1COCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.